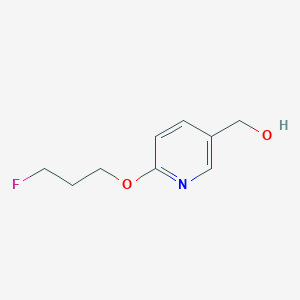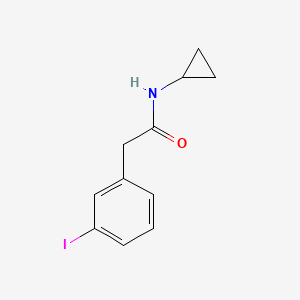
N-Cyclopropyl-2-(3-iodophenyl)acetamide
Overview
Description
“N-Cyclopropyl-2-(3-iodophenyl)acetamide” is a chemical compound . It has been mentioned in the context of being a potential process-related impurity of trametinib, an anti-cancer drug . The CAS number for this compound is 1609678-45-6.
Physical And Chemical Properties Analysis
“N-Cyclopropyl-2-(3-iodophenyl)acetamide” is a solid . Its empirical formula is C8H8INO , and its molecular weight is 261.06 .Scientific Research Applications
Melatonin Receptor Ligands N-Cyclopropyl-2-(3-iodophenyl)acetamide derivatives have been studied for their affinity towards melatonin receptors. These compounds, particularly N-(arylcyclopropyl)acetamides, have shown promising results in binding to chicken brain melatonin receptors and human MT1 and MT2 receptors. Such compounds are being explored for their potential in treating sleep disorders and other conditions related to melatonin dysregulation (Morellato et al., 2013).
Conformational Studies N-Cyclopropyl-2-(3-iodophenyl)acetamide and its derivatives exhibit unique conformational behaviors. NMR studies combined with ab initio calculations have revealed significant differences in the conformation of these compounds compared to other aliphatic secondary acetamides. This includes variations in E-rotamer populations and ortho conformations, which are unusual for secondary acetamides (Gonzalez‐de‐Castro et al., 2015).
GPR119 Agonists for Diabetes Treatment Research into phenoxy cyclopropyl phenyl acetamide derivatives, which include N-Cyclopropyl-2-(3-iodophenyl)acetamide structures, has identified these compounds as potent and selective agonists of GPR119. These are being investigated for their role in the treatment of diabetes, given their potential in improving insulin secretion and glucose homeostasis (Zhu et al., 2017).
Electron Impact Studies The molecule and its derivatives have been subjected to electron impact studies. These studies have focused on the cyclization reactions of N-(ortho-cyclopropylphenyl)acetamide derivatives under electron impact, providing insights into potential chemical transformations and reactions these compounds can undergo under specific conditions (Lebedev et al., 1998).
Synthesis of New Molecules N-Cyclopropyl-2-(3-iodophenyl)acetamide serves as a precursor in the synthesis of various novel molecules. For instance, its structural characteristics have been used in the synthesis of constrained analogs, exploring its potential in creating new compounds with specific biological activities (Ollero et al., 1999).
Nonlinear Optical Properties Investigations into the nonlinear optical properties of compounds including N-Cyclopropyl-2-(3-iodophenyl)acetamide derivatives have been carried out. These studies aim to understand the potential of such compounds in applications like photonic devices, optical switches, and modulators (Castro et al., 2017).
properties
IUPAC Name |
N-cyclopropyl-2-(3-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-9-3-1-2-8(6-9)7-11(14)13-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSYCJNLVCRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-2-(3-iodophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




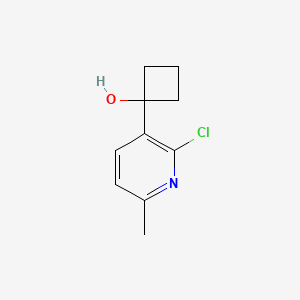

![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
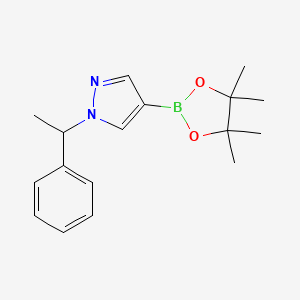

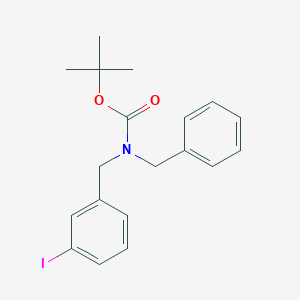
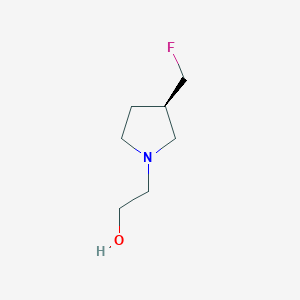
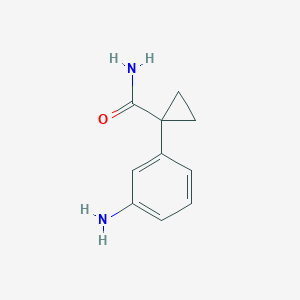
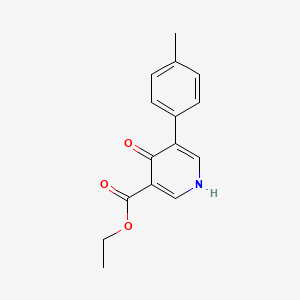

![2-Thiaspiro[3.5]nonan-7-one](/img/structure/B1406435.png)
